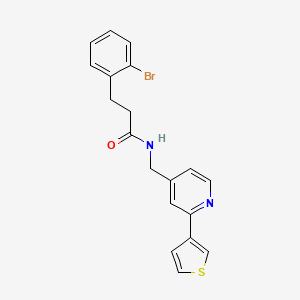

3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Description

The target compound, 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide, features a propanamide backbone substituted with a 2-bromophenyl group and a pyridinylmethyl-thiophene moiety.

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2OS/c20-17-4-2-1-3-15(17)5-6-19(23)22-12-14-7-9-21-18(11-14)16-8-10-24-13-16/h1-4,7-11,13H,5-6,12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIYGEYRYHVRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic synthesis. One common route includes the following steps:

Coupling Reaction: The thiophen-3-yl group is coupled with the pyridin-4-yl moiety using a palladium-catalyzed cross-coupling reaction.

Amidation: The final step involves the formation of the propanamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide exhibit promising biological activities. Notably:

- Anticancer Properties : The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. Structural analogs have shown significant cytotoxic effects, indicating potential as a chemotherapeutic agent.

- Antimicrobial Activity : The unique combination of bromine, thiophene, and pyridine functionalities may confer antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug design. Interaction studies reveal:

- Binding Affinity : Computational docking studies suggest that this compound can bind effectively to specific protein targets, which may lead to its development as a targeted therapeutic agent .

- Structure-Activity Relationship (SAR) : Variations in the molecular structure have been shown to affect biological activity significantly. For instance, modifications at the bromophenyl or thiophene positions can enhance potency against specific targets while minimizing side effects .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and mechanism of action of this compound:

- Anticancer Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Research : A series of tests revealed that the compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the thiophenyl-pyridinyl moiety can interact with nucleic acids or proteins. The propanamide backbone provides stability and enhances the compound’s overall bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The propanamide scaffold is common among the analogs, but substituents vary significantly, influencing properties such as solubility, stability, and target binding. Key comparisons include:

Aromatic Substitutions

- Target Compound : 2-Bromophenyl group (electron-withdrawing, meta-substitution) and thiophene-pyridine hybrid.

- Compounds :

- Compound : (E)-3-(3-Bromo-4-methoxyphenyl) with a pyridin-2-yl group (electron-donating methoxy enhances solubility) .

- Compound: 4-Bromophenyl paired with a dihydropyrimidinone ring (adds hydrogen-bonding capability) .

Heterocyclic Components

Biological Activity

3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound comprises a bromophenyl group, a thiophene ring, and a pyridine moiety, which may contribute to its biological activity. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H17BrN2OS, with a molecular weight of 401.3 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various biological interactions and synthetic transformations .

| Property | Value |

|---|---|

| Molecular Formula | C19H17BrN2OS |

| Molecular Weight | 401.3 g/mol |

| CAS Number | 2319841-03-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Bromination : Introduction of the bromine atom into the phenyl ring.

- Formation of Thiophene-Pyridine Moiety : Achieved through coupling reactions.

- Amidation : Final step involving the formation of the propanamide group.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for biological evaluation .

Biological Activity

Research indicates that compounds similar to this compound exhibit promising biological activities, particularly as potential therapeutic agents.

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Interaction : The compound may act as an antagonist or agonist at specific receptors, similar to other pyridine derivatives that have shown activity against adenosine receptors .

- Intermolecular Interactions : The bromophenyl group can engage in halogen bonding, while the thiophene-pyridinyl moiety can participate in π–π stacking interactions, modulating enzyme or receptor activity .

Case Studies and Research Findings

- Antagonistic Activity : Preliminary studies suggest that compounds with similar structures exhibit antagonist activity at cloned human A2A receptors with affinities ranging from 7.5 to 53 nM . This suggests potential applications in treating conditions related to adenosine signaling.

- In Vitro Evaluation : In vitro assays have demonstrated that modifications to the thiophene and pyridine components can significantly influence biological activity, indicating that structural optimization may enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.